molecular formula C16H13ClN2O3S B2465580 2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 330201-51-9

2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2465580
CAS RN: 330201-51-9
M. Wt: 348.8
InChI Key: XIAUHVJRHUAKAE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, also known as CMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMBA belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

One of the significant applications of benzothiazolinone acetamide analogs, which share a structural resemblance with 2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, is in the development of dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical activity suggests potential in optoelectronic devices. Molecular docking studies have also explored these compounds' binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating a broader research utility in understanding ligand-protein interactions (Mary et al., 2020).

Antitumor Activity

Benzothiazole derivatives, including those structurally related to 2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, have been evaluated for their antitumor activities. These studies reveal that certain benzothiazole acetamide derivatives possess significant anticancer activity against various cancer cell lines. The synthesis of these compounds involves the reaction of benzothiazole with heterocyclic rings, highlighting their potential in developing new antitumor agents (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Compounds

Research has also focused on the synthesis of novel benzothiazole acetamide derivatives with antioxidant and anti-inflammatory properties. These compounds have shown significant activity in various assays, indicating their potential therapeutic applications. The exploration of these activities further supports the versatility of benzothiazole acetamide derivatives in scientific research, particularly in the development of treatments for oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-3-2-4-13-15(12)19-16(23-13)18-14(20)9-22-11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAUHVJRHUAKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

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